molecular formula C17H26N2O5S2 B2612037 4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903277-51-0

4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2612037
CAS No.: 903277-51-0
M. Wt: 402.52
InChI Key: SZYQCCZQMOWZEU-UHFFFAOYSA-N
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Description

4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a sophisticated chemical building block based on the 1-oxa-8-azaspiro[4.5]decane scaffold. This spirocyclic core is of significant interest in medicinal chemistry for its three-dimensional structure and potential in drug discovery. Research on analogous 1-oxa-8-azaspiro[4.5]decane derivatives has demonstrated their high affinity and utility as ligands for sigma-1 receptors, which are important targets in neuropharmacology and for the development of potential brain imaging agents . The presence of dual sulfonyl groups—a mesitylsulfonyl and a methylsulfonyl—makes this compound a versatile and reactive intermediate. It is designed for facile nucleophilic substitution reactions, allowing researchers to efficiently synthesize diverse compound libraries for structure-activity relationship (SAR) studies. This reagent is intended for use by professional chemists in the synthesis of novel bioactive molecules, probe compounds, and for high-throughput screening applications.

Properties

IUPAC Name

8-methylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S2/c1-13-11-14(2)16(15(3)12-13)26(22,23)19-9-10-24-17(19)5-7-18(8-6-17)25(4,20)21/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYQCCZQMOWZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazaspiro compound.

    Introduction of Sulfonyl Groups: The mesitylsulfonyl and methylsulfonyl groups are introduced via sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of automated systems to handle the complex multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄), which may reduce the sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:

    Medicinal Chemistry: Due to its unique structure, it can be used as a scaffold for designing new drugs, particularly in targeting specific enzymes or receptors.

    Materials Science: Its stability and functional groups make it suitable for developing new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological systems, providing insights into enzyme inhibition or protein binding.

    Industrial Applications: Potential use in the synthesis of complex organic molecules or as intermediates in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane depends on its application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Chemical Reactivity: The sulfonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonyl-Substituted Spirocyclic Analogs

Compounds with dual sulfonyl groups on the spirocyclic framework are rare. A structurally related screening compound, 8-(4-bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (ChemDiv G499-0278), shares the 1-oxa-4,8-diazaspiro[4.5]decane core but substitutes the mesitylsulfonyl group with a 4-fluoro-3-methylbenzenesulfonyl moiety and adds a 4-bromobenzoyl group. This modification likely alters target affinity and pharmacokinetics due to differences in electronic effects (fluorine vs. methyl groups) and steric hindrance .

Table 1: Key Structural Differences in Sulfonyl-Containing Analogs
Compound Name Substituents at Position 4 Substituents at Position 8 Molecular Weight (g/mol)
4-(Mesitylsulfonyl)-8-(methylsulfonyl)-... Mesitylsulfonyl (C9H11O2S) Methylsulfonyl (CH3SO2) ~430 (estimated)
ChemDiv G499-0278 4-Fluoro-3-methylbenzenesulfonyl 4-Bromobenzoyl ~568 (estimated)

Heteroaromatic and Piperazine-Substituted Analogs

Several analogs replace sulfonyl groups with heteroaromatic or piperazine-derived substituents:

  • Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone (CAS 303151-55-5): Features a cyclopropylcarbonyl group at position 4 and a 6-fluoro-2-pyridinyl group at position 6.
  • 8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-oxa-4,8-diazaspiro[4.5]decan-4-ylmethanone (CAS 338761-10-7): Substitutes position 4 with a thiophene-carbonyl group and position 8 with a chloro-trifluoromethylpyridinyl group. The trifluoromethyl group is known to improve binding affinity in medicinal chemistry contexts .
Table 2: Functional Group Impact on Properties
Compound Type Position 4 Substituent Position 8 Substituent Potential Advantages
Dual sulfonyl (Target) Mesitylsulfonyl Methylsulfonyl Enhanced steric hindrance, solubility
Pyridinyl/Cyclopropyl (CAS 303151-55-5) Cyclopropylcarbonyl 6-Fluoro-2-pyridinyl Metabolic stability, lipophilicity
Thiophene/Trifluoromethyl (CAS 338761-10-7) Thiophene-carbonyl 3-Chloro-5-(trifluoromethyl)pyridinyl High binding affinity, target specificity

Pharmacologically Active Spirocyclic Derivatives

Compounds like 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., compounds 13 and 14 from Pharmacological Reports 2021) exhibit modified spiro cores with phenyl and chlorophenylpiperazine substituents. These derivatives demonstrated notable pharmacological activity, suggesting that the spiro[4.5]decane framework is a versatile scaffold for drug discovery.

Research Findings and Implications

  • Synthetic Challenges : The dual sulfonyl groups in 4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane likely complicate synthesis due to steric and electronic effects, contrasting with simpler analogs like 1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl, which are commercially available .
  • Discontinuation Factors: The discontinuation of the target compound (as noted in CymitQuimica’s catalog) may reflect challenges in scalability, stability, or niche applicability compared to more versatile analogs .

Biological Activity

4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that is characteristic of diazaspiro compounds. Its IUPAC name indicates the presence of sulfonyl groups and an oxo linkage, which are critical for its biological interactions.

Structural Formula

  • Chemical Formula : C₁₈H₂₈N₂O₅S₂
  • Canonical SMILES : CCS(=O)(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=C(C=C(C=C3C)C)C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that similar diazaspiro compounds exhibit antimicrobial properties. The sulfonyl moieties can enhance the interaction with microbial targets, potentially leading to inhibition of growth.
  • Anticrystallization Effects : Research indicates that 1,8-diazaspiro[4.5]decane derivatives may inhibit l-cystine crystallization, which is crucial for preventing kidney stones in cystinuria patients. This is particularly relevant for the compound as it has shown potential in similar studies.
  • Pharmacokinetics : The compound's pharmacokinetic profile has been investigated in animal models, revealing an oral bioavailability of approximately 22%. This suggests good absorption and distribution characteristics within biological systems.

Case Study 1: Inhibition of l-Cystine Crystallization

A study evaluated the efficacy of a derivative incorporating the diazaspiro structure in inhibiting l-cystine crystallization in a Slc3a1-knockout mouse model:

  • Compound Tested : 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane)
  • Efficacy : Showed significant inhibition with an EC50 value of 29.5 nM.
  • Results : Only 8% of treated mice formed stones compared to 54.9% in control groups, indicating a strong therapeutic potential against cystinuria-related stone formation .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of sulfonyl-containing diazaspiro compounds. The results indicated:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Target CompoundE. coli16 µg/mL

These findings suggest that the target compound may possess comparable antimicrobial activity to known antibiotics .

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